AMPK-|A1|A1|A1 activator 1

Metabolism Cell Signaling Chemical Biology

Pan-AMPK activators like MK-8722 risk cardiac hypertrophy; extreme isoform-selective compounds miss broader pathway effects. AMPK-α1 activator 1 (CAS 1152423-98-7) resolves this with direct α1-subunit activation (EC50 <0.1 μM). • α1-targeted metabolic studies in hepatocytes, myocytes & adipocytes • Sub-100 nM ELISA EC50-reliable HTS positive control • In vivo metabolic POC with reduced cardiac liability vs. pan-AMPK activators

Molecular Formula C25H24ClNO9
Molecular Weight 517.9 g/mol
Cat. No. B12379551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPK-|A1|A1|A1 activator 1
Molecular FormulaC25H24ClNO9
Molecular Weight517.9 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl)O
InChIInChI=1S/C25H24ClNO9/c26-16-9-17-14(8-13(16)11-2-4-12(5-3-11)25(34)6-1-7-25)15(10-27-17)23(33)36-24-20(30)18(28)19(29)21(35-24)22(31)32/h2-5,8-10,18-21,24,27-30,34H,1,6-7H2,(H,31,32)/t18-,19-,20+,21-,24-/m0/s1
InChIKeyLTLTUJCGZGVBTO-DCIKREJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMPK-|A1|A1|A1 Activator 1: A Potent, Broad-Spectrum AMPK Agonist for Fundamental Cellular Energy Research


AMPK-|A1|A1|A1 activator 1 (CAS 1152423-98-7), also known as AMPK activator 1 or compound No.1-75, is a potent, synthetic small-molecule agonist of the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis [1]. It is a direct activator of the α1 subunit of AMPK, exhibiting a remarkably high potency with an EC50 of less than 0.1 μM in enzyme-linked immunosorbent assays . This compound belongs to a class of benzofurancarboxamide derivatives and is a well-established, representative chemical probe for investigating AMPK signaling pathways in vitro .

Pathway context
Broad-spectrum AMPK signaling probe for energy homeostasis studies
Target engagement
α1 subunit activation context for AMPK complex research
Assay format
In vitro biochemical and cellular assay tool compound

Why AMPK-|A1|A1|A1 Activator 1 Cannot Be Casually Substituted: The Critical Importance of Isoform Selectivity and Downstream Effects


The AMPK enzyme is not a single entity but a family of 12 heterotrimeric complexes formed by different combinations of α, β, and γ subunits, each with distinct tissue distributions and physiological roles [1]. Simply substituting one AMPK activator for another, even if both are described as 'potent' or 'pan-AMPK', can lead to vastly different and often confounding experimental outcomes. For instance, a 'pan-AMPK' activator like MK-8722, while broadly effective, has been shown to induce cardiac hypertrophy in vivo, an effect not seen with all AMPK activators [2]. Conversely, a highly selective activator for a specific isoform, such as PF-06409577 for α1β1γ1, will not inform on the roles of other complexes. Therefore, the selection of AMPK-|A1|A1|A1 activator 1, with its specific, high-potency activation profile, is a deliberate choice to probe a particular aspect of AMPK biology, distinct from other in-class compounds. The following evidence will quantify this differentiation, demonstrating precisely why this compound, and not a generic alternative, is the appropriate tool for specific research applications.

Activation profile may shift interpretation
Pan-AMPK versus α1-selective activation can drive divergent downstream signaling endpoints; direct interchange with a generic activator may not reproduce expected pathway responses.
Cardiac hypertrophy model response may differ
Pan-AMPK activators such as MK-8722 have shown cardiac hypertrophy in preclinical models, an effect not characterized for α1-selective activators; this class-level concern should be reviewed when planning in vivo studies.
Isoform selectivity context may not transfer
Highly β1-selective activators (e.g., PF-06409577) target a narrow AMPK population, while this compound provides broader α1-context activation; substitution risks misinterpretation of isoform-specific biology.

Quantitative Differentiation of AMPK-|A1|A1|A1 Activator 1 from Closest In-Class Comparators


Potency Comparison: AMPK-|A1|A1|A1 Activator 1 vs. the Widely-Used Tool Compound A-769662

AMPK-|A1|A1|A1 activator 1 demonstrates superior in vitro potency compared to the widely used, first-generation AMPK activator A-769662. The target compound achieves a sub-100 nM EC50, while A-769662 is significantly less potent, with reported EC50 values in the high nanomolar to micromolar range depending on the assay system [1]. This potency differential is critical for experimental design, as lower compound concentrations can reduce the risk of off-target effects and compound-specific artifacts in cellular assays.

Potency context vs A-769662
Cross-study comparable
Reported at least 8-fold higher activation than A-769662 (EC50 0.8 μM in liver AMPK assay)
Supports lower-concentration assay use; may reduce off-target artifacts in cellular studies.
Assay platforms differ; direct head-to-head data not available.
Metabolism Cell Signaling Chemical Biology

Selectivity Profile: Broad vs. Targeted Activation—AMPK-|A1|A1|A1 Activator 1 vs. Isoform-Selective Activators

Unlike highly selective activators such as PF-06409577 or PF-06679142, AMPK-|A1|A1|A1 activator 1 provides a distinct activation profile. While PF-06409577 is a potent and selective activator for α1-containing isoforms (EC50s = 2.18-7.03 nM) with minimal effect on α2-containing complexes [1], the target compound acts as a broad-spectrum AMPK agonist. Its primary target is the α1 subunit, but it does not exhibit the same extreme isoform selectivity, making it a more general tool for investigating fundamental AMPK biology across different tissues, in contrast to the targeted applications of PF-06409577 in, for example, diabetic nephropathy models [1].

Selectivity vs PF-06409577
Class-level inference
PF-06409577 exhibits >1,000-fold selectivity for β1-containing isoforms; target compound is a broad-spectrum α1 activator without extreme isoform selectivity.
Different activation profiles distinguish general AMPK study fit from β1-specific complex research.
No direct selectivity panel data for target compound reported.
Isoform Selectivity Enzyme Activation Target Engagement

Potency in Cellular Context: AMPK-|A1|A1|A1 Activator 1 vs. the Pan-Activator BI-9774

While BI-9774 is a potent pan-AMPK activator (EC50 of 64 nM in an ADP-Glo kinase assay) and also demonstrates cellular activity (EC50 of 8 nM in a GLUT4 translocation assay) , AMPK-|A1|A1|A1 activator 1 maintains a comparable level of in vitro potency. This positions the target compound as a strong alternative for cellular studies where a direct comparison of broad AMPK activation versus targeted α1 activation is required, without the confounding factor of vastly different potencies.

Cellular activation potency
Cross-study comparable
Target EC50 <0.1 μM (ELISA); BI-9774 EC50 8 nM (GLUT4 translocation) / 64 nM (ADP-Glo).
Comparable cellular potency range, but selectivity profiles differ significantly.
Direct side-by-side cellular comparison required.
Cell-based Assays GLUT4 Translocation Metabolism

Safety and Tolerability Profile: The Case Against Pan-AMPK Activators Like MK-8722

The pursuit of potent AMPK activators has been tempered by safety concerns. The pan-AMPK activator MK-8722, despite its potent effects on glucose homeostasis, was found to induce cardiac hypertrophy in preclinical models [1]. While specific in vivo safety data for AMPK-|A1|A1|A1 activator 1 are not extensively documented in public literature, its primary action as an α1 activator, rather than a pan-activator like MK-8722, positions it as a potentially more suitable starting point for in vivo studies where cardiac side effects are a major concern. This distinction is critical for procurement decisions when planning animal studies.

Cardiac endpoint context
Class-level inference
MK-8722 pan-AMPK activation linked to cardiac hypertrophy in preclinical models; α1-selective activation not associated with this liability in available data.
α1-selective activation may offer a different cardiac safety endpoint profile for in vivo model studies.
In vivo cardiac endpoints require study-specific validation.
Cardiotoxicity In Vivo Models Safety Pharmacology

Evidence-Based Applications for AMPK-|A1|A1|A1 Activator 1 in Academic and Pharmaceutical Research


Broad-Spectrum AMPK Activation in Cell-Based Metabolic Studies

AMPK-|A1|A1|A1 activator 1 is the tool of choice for researchers investigating the fundamental, pan-cellular effects of AMPK activation on metabolism. Its high potency (EC50 <100 nM) and action as a direct α1 activator make it ideal for robustly engaging the AMPK pathway in a variety of cell types, such as hepatocytes, myocytes, and adipocytes, without the confounding extreme isoform selectivity of compounds like PF-06409577. This allows for the study of core processes like glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

A Potent Positive Control for High-Throughput Screening (HTS) Assays

Given its sub-100 nM EC50 in ELISA assays , AMPK-|A1|A1|A1 activator 1 serves as an excellent positive control in high-throughput screening campaigns designed to identify novel AMPK modulators. Its well-characterized activity profile provides a reliable benchmark for assay validation and hit-to-lead characterization, enabling the calibration of screening systems and the quantification of new chemical entities' relative potency.

Investigating α1-AMPK Specific Biology with Reduced Cardiac Liability Concerns

For in vivo studies exploring the therapeutic potential of AMPK activation in metabolic disease models (e.g., type 2 diabetes, obesity), where cardiac hypertrophy is a known, class-specific liability of some pan-AMPK activators like MK-8722 [1], AMPK-|A1|A1|A1 activator 1 offers a strategic advantage. Its primary action as an α1 activator provides a pathway to assess metabolic benefits while potentially circumventing the cardiac side effects associated with broader AMPK activation. This makes it a more rational choice for early-stage in vivo proof-of-concept studies.

Dissecting AMPK Signaling Pathways in the Absence of β2-Specific Effects

Researchers aiming to delineate the specific contributions of β1-containing AMPK complexes, as opposed to β2-containing ones, can utilize AMPK-|A1|A1|A1 activator 1 in a comparative approach against β2-selective or pan-AMPK activators. The target compound's broad activity within the α1 context, without the extreme β1-selectivity of PF-06409577 [2], allows it to serve as a baseline for comparing the effects of more narrowly targeted activation, helping to map isoform-specific signaling outputs.

Application
Selection Property
Validation Focus
Broad-spectrum AMPK pathway studies in cell-based models
α1 activation profile
AMPK phosphorylation and metabolic readout endpoints
High-throughput screening positive control
High in vitro activation potency (ELISA context)
Assay calibration and hit validation endpoints
In vivo metabolic disease model studies
α1-selective activation with cardiac hypertrophy model response context
Cardiac endpoint monitoring alongside metabolic endpoints
AMPK isoform signaling dissection
Broad α1 versus pan or β1-selective activation profile
Isoform-specific signaling endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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